molecular formula C12H10N2O3 B11980985 Furan-2-ylmethylene-(2-methyl-5-nitro-phenyl)-amine

Furan-2-ylmethylene-(2-methyl-5-nitro-phenyl)-amine

Cat. No.: B11980985
M. Wt: 230.22 g/mol
InChI Key: SNDYTOHBLGUQOU-UHFFFAOYSA-N
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Description

Furan-2-ylmethylene-(2-methyl-5-nitro-phenyl)-amine is an organic compound that belongs to the class of imines. This compound features a furan ring, a nitro group, and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethylene-(2-methyl-5-nitro-phenyl)-amine typically involves the condensation reaction between a furan-2-carbaldehyde and a 2-methyl-5-nitroaniline. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethylene-(2-methyl-5-nitro-phenyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro-oxides or furan-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the reagents used.

Scientific Research Applications

Furan-2-ylmethylene-(2-methyl-5-nitro-phenyl)-amine has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Furan-2-ylmethylene-(2-methyl-5-nitro-phenyl)-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of Furan-2-ylmethylene-(2-methyl-5-nitro-phenyl)-amine.

    2-Methyl-5-nitroaniline: Another precursor used in the synthesis.

    Nitrofurans: A class of compounds with similar structural features and biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

1-(furan-2-yl)-N-(2-methyl-5-nitrophenyl)methanimine

InChI

InChI=1S/C12H10N2O3/c1-9-4-5-10(14(15)16)7-12(9)13-8-11-3-2-6-17-11/h2-8H,1H3

InChI Key

SNDYTOHBLGUQOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=CO2

Origin of Product

United States

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